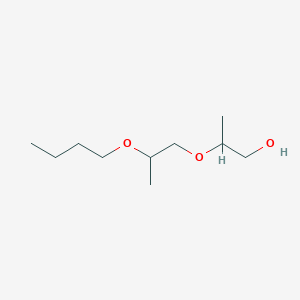
2-(2-Butoxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Butoxypropoxy)propan-1-ol is an organic compound with the molecular formula C10H22O3. It is also known by other names such as Dipropylene glycol monobutyl ether. This compound is a colorless liquid that is commonly used as a solvent in various industrial applications due to its excellent solvency properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-Butoxypropoxy)propan-1-ol can be synthesized through the reaction of propylene oxide with butanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous reaction of propylene oxide with butanol in a reactor. The process is optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified through distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Butoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols with lower oxidation states.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Aplicaciones Científicas De Investigación
2-(2-Butoxypropoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a component in various biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Mecanismo De Acción
The mechanism of action of 2-(2-Butoxypropoxy)propan-1-ol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Dipropylene glycol monomethyl ether
- Dipropylene glycol monoethyl ether
- Dipropylene glycol monopropyl ether
Comparison
2-(2-Butoxypropoxy)propan-1-ol is unique due to its specific molecular structure, which imparts distinct solvency properties. Compared to similar compounds, it offers a balance of hydrophilic and lipophilic characteristics, making it versatile for various applications. Its low toxicity and high boiling point also make it preferable in many industrial and research settings .
Propiedades
Fórmula molecular |
C10H22O3 |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
2-(2-butoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-4-5-6-12-10(3)8-13-9(2)7-11/h9-11H,4-8H2,1-3H3 |
Clave InChI |
WMDZKDKPYCNCDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(C)COC(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















